3-Chloro-5-formylthiophene-2-carboxylic acid
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Overview
Description
3-Chloro-5-formylthiophene-2-carboxylic acid is a compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a molecular formula of C6H3ClO3S and a molecular weight of 190.6 g/mol. It is characterized by the presence of a chloro group at the 3-position, a formyl group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-formylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions and the use of specialized catalysts to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-formylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chloro group.
Major Products
Oxidation: 3-Chloro-5-carboxythiophene-2-carboxylic acid.
Reduction: 3-Chloro-5-hydroxymethylthiophene-2-carboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-formylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: Thiophene derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of thiophene derivatives in drug development.
Industry: Thiophene compounds are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-formylthiophene-2-carboxylic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The presence of functional groups such as the formyl and carboxylic acid groups can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
3-Formylthiophene-2-carboxylic acid: Similar structure but lacks the chloro group.
5-Formylthiophene-2-carboxylic acid: Similar structure but with the formyl group at a different position.
3-Chloro-2-thiophenecarboxylic acid: Similar structure but lacks the formyl group.
Uniqueness
3-Chloro-5-formylthiophene-2-carboxylic acid is unique due to the presence of both a chloro group and a formyl group on the thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
3-chloro-5-formylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3S/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYLRQGFRKANS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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